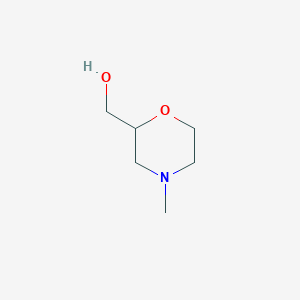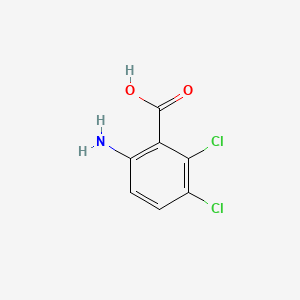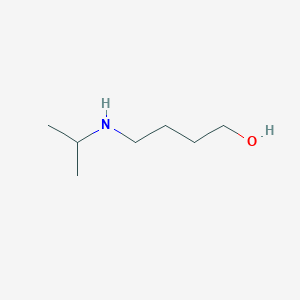
4-(Isopropilamino)butanol
Descripción general
Descripción
4-(Isopropylamino)butanol is an organic compound with the molecular formula C7H17NO. It is a colorless liquid that is soluble in water and has an alkaline reaction. This compound is primarily used as a solvent in various chemical applications and as an intermediate in chemical synthesis .
Aplicaciones Científicas De Investigación
4-(Isopropylamino)butanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Serves as an intermediate in the production of pharmaceuticals, such as drugs for pulmonary hypertension.
Industry: Utilized in the manufacture of paints, varnishes, and lacquers .
Análisis Bioquímico
Biochemical Properties
It is known that it reacts easily with acids , suggesting that it may interact with acidic biomolecules in the body
Molecular Mechanism
It is known to react easily with acids , suggesting it may bind to acidic biomolecules and potentially inhibit or activate enzymes Specific binding interactions and changes in gene expression have not been reported
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Isopropylamino)butanol involves the reaction of 4-amino-1-butanol with acetone in the presence of a catalyst such as palladium on activated carbon. The reaction is carried out under hydrogenation conditions, typically at a pressure of 10 kg for 4-5 hours .
Another method involves the use of tetrahydrofuran and acetic acid solution of hydrogen bromide as starting materials to prepare a novel intermediate, 4-isopropylamino-1-acetoxyl butane, which is then converted to the target product .
Industrial Production Methods
The industrial production of 4-(Isopropylamino)butanol typically follows the same synthetic routes as described above, with a focus on optimizing reaction conditions to achieve high yield and purity. The process involves convenient operations, mild reaction conditions, and is designed to be economical and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(Isopropylamino)butanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Halides or esters.
Mecanismo De Acción
The mechanism of action of 4-(Isopropylamino)butanol involves its interaction with various molecular targets and pathways. As an intermediate in pharmaceutical synthesis, it participates in reactions that lead to the formation of active pharmaceutical ingredients. The compound’s hydroxyl and amino groups allow it to engage in hydrogen bonding and other interactions with biological molecules, facilitating its role in drug synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-butanol: A precursor in the synthesis of 4-(Isopropylamino)butanol.
4-Hydroxybutan-1-amine: Another compound with similar functional groups.
Isopropylamine: Shares the isopropylamino group with 4-(Isopropylamino)butanol .
Uniqueness
4-(Isopropylamino)butanol is unique due to its combination of hydroxyl and isopropylamino groups, which confer specific reactivity and solubility properties. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
IUPAC Name |
4-(propan-2-ylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2)8-5-3-4-6-9/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLWOCGPIGUXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513753 | |
| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42042-71-7 | |
| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Isopropylamino)butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
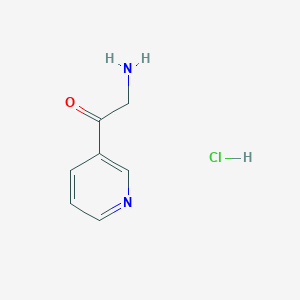
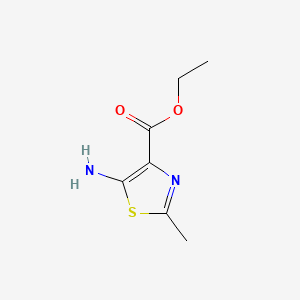
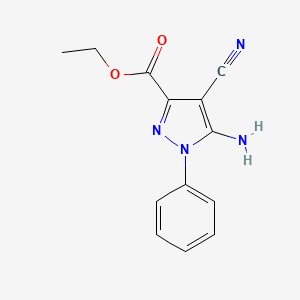
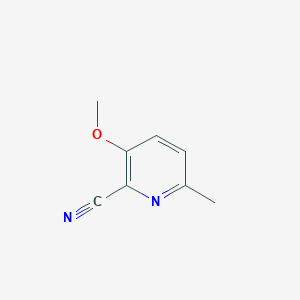
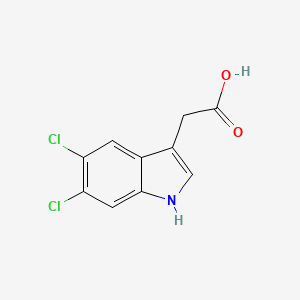
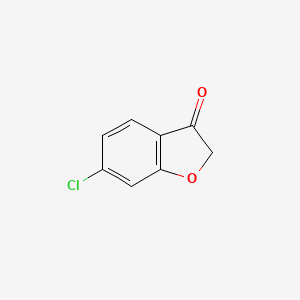


![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
